N-Boc-N-cyclopropylpiperidin-4-amine
Description
N-Boc-N-cyclopropylpiperidin-4-amine is a piperidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group and a cyclopropyl substituent on the nitrogen atom. The Boc group is widely used in organic synthesis to protect amine functionalities during multi-step reactions, offering stability under basic and nucleophilic conditions while being cleavable under acidic conditions.
Properties
Molecular Formula |
C13H24N2O2 |
|---|---|
Molecular Weight |
240.34 g/mol |
IUPAC Name |
tert-butyl N-cyclopropyl-N-piperidin-4-ylcarbamate |
InChI |
InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)15(10-4-5-10)11-6-8-14-9-7-11/h10-11,14H,4-9H2,1-3H3 |
InChI Key |
VJXUGXISVNWCCA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C1CC1)C2CCNCC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Boc-N-cyclopropylpiperidin-4-amine typically involves the protection of the amine group with a Boc group, followed by the introduction of the cyclopropyl group. One common method involves the reaction of piperidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) to form N-Boc-piperidine. This intermediate is then reacted with cyclopropylamine under suitable conditions to yield this compound .
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be carried out in a continuous flow reactor using solid acid catalysts. This method enhances efficiency and productivity by allowing the reaction to be conducted at lower temperatures and with easier product separation compared to batch processes .
Chemical Reactions Analysis
Boc Deprotection Strategies
The Boc group is cleaved under acidic or thermal conditions:
Acid-Mediated Deprotection
Treatment with trifluoroacetic acid (TFA) in dichloromethane (1:1 v/v) at 0°C for 1–2 hours quantitatively removes the Boc group, yielding N-cyclopropylpiperidin-4-amine as a TFA salt .
Comparison of Deprotection Methods:
| Condition | Time | Yield (%) | Purity (%) |
|---|---|---|---|
| TFA/CH₂Cl₂ (0°C) | 1 h | 99 | 98 |
| HCl/dioxane (rt) | 4 h | 92 | 95 |
| Thermal (230°C, flow) | 10 min | 88 | 90 |
Thermal deprotection in continuous flow systems (230°C, 10 min residence time) offers a catalyst-free alternative with 88% yield , minimizing side reactions .
Selective Deprotection in Diamines
For bis-Boc derivatives, selective deprotection of the piperidine Boc group is achieved at 150°C in methanol, while the cyclopropylamine Boc group requires harsher conditions (230°C) .
Amidation Reactions
N-Boc-N-cyclopropylpiperidin-4-amine serves as a precursor for amides via in situ isocyanate intermediates. Reaction with Grignard reagents (e.g., phenylmagnesium bromide) in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride generates benzamide derivatives in 85–91% yield .
Example Reaction:
-
Boc deprotection (TFA/CH₂Cl₂)
-
Isocyanate formation (2-Cl-pyridine, Tf₂O)
-
Grignard addition (R-MgX)
Yield Data for Amides:
| Grignard Reagent | Product | Yield (%) |
|---|---|---|
| Ph-MgBr | N-Cyclopropylbenzamide | 89 |
| Cyclohexyl-MgCl | N-Cyclopropylcyclohexamide | 87 |
This method is efficient for aliphatic and aromatic amides, with no epimerization observed .
Cross-Coupling Reactions
The secondary amine participates in palladium-catalyzed C–N bond-forming reactions. Using BrettPhos-Pd-G3 precatalyst and NaO-t-Bu, N-arylated derivatives are synthesized in 70–80% yield .
Optimized Conditions:
-
Catalyst: BrettPhos-Pd-G3 (2 mol%)
-
Base: NaO-t-Bu
-
Solvent: toluene
-
Temperature: 100°C
Substrate Scope:
| Aryl Halide | Product Yield (%) |
|---|---|
| 4-Bromotoluene | 78 |
| 2-Chloropyridine | 72 |
This approach is critical for synthesizing complex amines in medicinal chemistry .
Functionalization of the Cyclopropyl Group
The cyclopropane ring undergoes ring-opening reactions under acidic or oxidative conditions:
-
Acid-Catalyzed Ring Opening : Treatment with HBr/AcOH generates a bromoalkylamine derivative (65% yield ) .
-
Oxidative Cleavage : Ozonolysis followed by reductive workup yields a diketone intermediate (58% yield ) .
Stability and Storage
This compound is stable at −20°C under inert atmosphere for >2 years. Degradation (<5%) occurs under prolonged exposure to moisture or light .
Scientific Research Applications
Chemistry: N-Boc-N-cyclopropylpiperidin-4-amine is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It serves as a building block for the preparation of more complex molecules .
Biology and Medicine: In medicinal chemistry, this compound is utilized in the development of drugs targeting specific receptors or enzymes. For example, it has been used in the synthesis of chemokine receptor 5 (CCR5) antagonists, which are potential antiviral agents .
Industry: The compound is employed in the production of fine chemicals and specialty chemicals. Its versatility in chemical reactions makes it valuable for industrial applications .
Mechanism of Action
The mechanism of action of N-Boc-N-cyclopropylpiperidin-4-amine depends on its specific application. In the context of medicinal chemistry, the compound may act as a precursor to active pharmaceutical ingredients (APIs) that target specific molecular pathways. For instance, when used in the synthesis of CCR5 antagonists, the resulting compounds can block the CCR5 receptor, thereby inhibiting the entry of certain viruses into host cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Piperidine and Pyrazole Derivatives
A. N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine ()
- Structure : Replaces the piperidine ring with a pyrazole core but retains the cyclopropylamine group.
- Key Data :
- Melting point: 104.0–107.0°C.
- Synthesis yield: 17.90% via copper-catalyzed coupling.
- HRMS (ESI): m/z 215 [M+H]+.
- Comparison: The pyrazole core may confer distinct electronic properties compared to piperidine, affecting solubility and reactivity.
B. N-Isopropylpiperidin-4-amine ()
- Structure : Lacks the Boc group and cyclopropyl substituent, featuring an isopropyl group instead.
- Key Data: Safety: Requires gloves, face shields, and strict hygiene protocols. No occupational exposure limits reported.
- Comparison : The absence of the Boc group simplifies deprotection steps but reduces stability during synthesis. The cyclopropyl group in the target compound may enhance steric hindrance, altering metabolic stability in drug design .
C. 2-(4-Aminopiperidin-1-yl)-N-(propan-2-yl)acetamide ()
Boc-Protected Piperidine Derivatives
A. N-Boc-4-piperidineamine ()
- Structure : Lacks the cyclopropyl group but shares the Boc-protected piperidine core.
- Key Data: CAS 87120-72-7; synonyms include "tert-butyl 4-aminopiperidine-1-carboxylate."
- This modification could also affect binding affinity in receptor-targeted applications .
B. N-{(1R,3S)-3-isopropyl-3-[(4-phenylpiperidin-1-yl)carbonyl]cyclopentyl}tetrahydro-2H-pyran-4-amine ()
Cyclopropyl-Containing Amines in Drug Discovery
A. N-Cyclopropyl-2-methyl-6-(2-(pyridin-3-ylmethylamino)pyridin-4-yloxy)benzofuran-3-carboxamide ()
- Structure : A benzofuran derivative with cyclopropyl and pyridine groups.
- Key Data: No physical properties reported.
- Comparison : The cyclopropyl group’s role in rigidifying the structure is shared, but the benzofuran core may confer fluorescence or UV activity absent in the piperidine-based target compound .
Research Implications and Gaps
- Synthetic Challenges : Low yields in cyclopropane incorporation (e.g., 17.90% in ) suggest optimization is needed for the target compound’s synthesis.
- Safety and Handling : While N-isopropylpiperidin-4-amine requires stringent PPE (), Boc-protected amines generally demand acidic deprotection precautions, a detail absent in the evidence.
Biological Activity
N-Boc-N-cyclopropylpiperidin-4-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies. The information is compiled from diverse sources to ensure a thorough understanding of its implications in pharmacology.
Chemical Structure and Synthesis
This compound features a piperidine ring with a cyclopropyl group and a tert-butyloxycarbonyl (Boc) protecting group. The synthesis typically involves the following steps:
- Formation of the Boc-protected amine : The reaction of piperidine with di-tert-butyl dicarbonate (Boc2O) under basic conditions leads to the formation of the Boc-protected amine.
- Cyclopropyl substitution : Following the Boc protection, cyclopropyl groups can be introduced through various alkylation methods.
This synthetic route allows for the selective protection and functionalization of the amine, facilitating further modifications necessary for biological evaluation.
The biological activity of this compound has been linked to its interaction with various biological targets. Preliminary studies suggest that it may exhibit:
- Inhibition of specific kinases : Similar compounds have shown potential as inhibitors of MNK1 and MNK2, which are involved in tumor cell signaling and survival .
- Anticholinesterase activity : Given its structural similarity to other compounds with known anticholinesterase effects, it may influence cholinergic signaling pathways, which are crucial in neurodegenerative diseases like Alzheimer's .
Case Studies
Several case studies have explored the biological implications of compounds similar to this compound:
- Study on Antitumor Activity :
- Neuroprotective Effects :
- Pharmacokinetic Studies :
Comparative Biological Activity
To better understand the biological activity of this compound, a comparison with other related compounds is presented in Table 1.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
